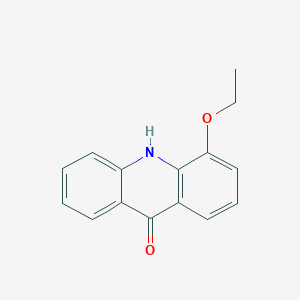

4-Ethoxy-9(10H)-acridinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71803-12-8 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

4-ethoxy-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO2/c1-2-18-13-9-5-7-11-14(13)16-12-8-4-3-6-10(12)15(11)17/h3-9H,2H2,1H3,(H,16,17) |

InChI Key |

JEBKXTDJHXSCMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Acridinone Systems

Reduction Pathways of 9(10H)-Acridinone to Acridines and Dihydroacridines

The reduction of the 9(10H)-acridinone scaffold can lead to two primary products: the fully aromatic acridines or the partially saturated 9,10-dihydroacridines (also known as acridans). The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Classical methods for the complete reduction of the carbonyl group to a methylene (B1212753) group, thus forming an acridine (B1665455), involve harsh conditions. For instance, distillation with zinc dust has been historically used for this transformation. A more controlled approach involves a two-step process: conversion of the acridinone (B8587238) to 9-chloroacridine (B74977) followed by catalytic hydrogenation. pharmaguideline.com

Selective reduction to 9,10-dihydroacridine (B10567) can be achieved using milder reducing agents. Catalytic hydrogenation can be employed to selectively reduce the benzene (B151609) rings, while reagents like zinc and hydrochloric acid tend to selectively reduce the pyridine (B92270) ring, yielding 9,10-dihydroacridine. pharmaguideline.com It is important to note that the carbonyl group in 9(10H)-acridinone is relatively resistant to reduction by catalytic hydrogenation under standard conditions. thieme-connect.de

| Product | Reagents and Conditions | Notes |

| Acridine | 1. POCl₃, reflux 2. Catalytic Hydrogenation | Two-step process via 9-chloroacridine intermediate. pharmaguideline.com |

| 9,10-Dihydroacridine | Zinc / Hydrochloric Acid | Selectively reduces the central pyridine ring. pharmaguideline.com |

Oxidative Transformations of Acridinone Derivatives

The acridinone ring system is generally stable towards oxidation. However, its derivatives, particularly dihydroacridines, are susceptible to oxidative transformations. For example, N-substituted 9,10-dihydroacridines can be oxidized to the corresponding N-substituted acridinones. nih.gov This transformation can be achieved using visible light photocatalysis with flavin as a sensitizer (B1316253) and molecular oxygen as the terminal oxidant. nih.gov Interestingly, when the unsubstituted 9,10-dihydroacridine is subjected to these conditions, it undergoes oxidative dehydrogenation to yield the fully aromatized acridine, not the acridinone. nih.gov

Conversely, the oxidation of acridine itself with agents like dichromate in acetic acid results in the formation of 9(10H)-acridinone. pharmaguideline.com More aggressive oxidation with potassium permanganate (B83412) in an alkaline medium can lead to the cleavage of the ring system, forming quinoline-2,3-dicarboxylic acid. pharmaguideline.com

| Starting Material | Oxidizing Agent/Conditions | Product |

| N-Methyl-9,10-dihydroacridine | Visible light, Flavin catalyst, O₂ | N-Methyl-9(10H)-acridinone nih.gov |

| 9,10-Dihydroacridine | Visible light, Flavin catalyst, O₂ | Acridine nih.gov |

| Acridine | Dichromate, Acetic acid | 9(10H)-Acridinone pharmaguideline.com |

| Acridine | KMnO₄, Alkaline conditions | Quinoline-2,3-dicarboxylic acid pharmaguideline.com |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the acridinone nucleus towards electrophilic and nucleophilic attack is dictated by the electron distribution within the tricyclic system. The carbonyl group and the nitrogen heteroatom significantly influence the electron density of the aromatic rings. byjus.com

Electrophilic Substitution: The acridinone system can undergo electrophilic aromatic substitution. byjus.comwikipedia.org The positions of substitution are influenced by the existing substituents. In the case of 4-Ethoxy-9(10H)-acridinone, the ethoxy group is an activating, ortho-, para-directing group, while the carbonyl and the bridged amine have a more complex influence. Palladium-mediated C-H bond activation has been shown to selectively arylate the 9(10H)-acridinone core at the C1 and C4 positions, demonstrating the accessibility of these sites to electrophilic-type reactions. acs.org Nitration of related pyrido[2,3,4-kl]acridine systems shows that substitution occurs on the terminal aromatic rings. nih.govresearchgate.net

Nucleophilic Substitution: The acridinone ring itself is generally resistant to nucleophilic aromatic substitution (SNAr). However, the position 9 (the carbonyl carbon) is highly electrophilic and susceptible to nucleophilic attack. thieme-connect.com Furthermore, converting the acridinone to a 9-chloroacridine derivative dramatically activates the 9-position for SNAr reactions. rsc.orgresearchgate.net This allows for the introduction of various nucleophiles, such as amines and alkoxides, at this position. rsc.orgmdpi.com For instance, 9-chloroacridine reacts with sodium methoxide (B1231860) and subsequently with amino acids to form N-(9-acridinyl) amino acid derivatives. mdpi.com

Reaction Mechanisms Involving the Acridinone Carbonyl Group

The carbonyl group at the 9-position is a key functional handle for the chemical transformation of the acridinone system. libretexts.org Its reactivity is characteristic of a cyclic ketone, though influenced by the conjugated aromatic system and the adjacent nitrogen atom. libretexts.org

One of the most important reactions of the acridinone carbonyl is its conversion to a 9-chloroacridine moiety. This is typically achieved by refluxing the acridinone with phosphorus oxychloride (POCl₃). pharmaguideline.comresearchgate.net This transformation is crucial as it converts the relatively unreactive carbonyl into a good leaving group (chloride), thereby activating the 9-position for a wide range of nucleophilic substitution reactions. rsc.orgresearchgate.net

The carbonyl group can also undergo addition reactions with strong nucleophiles like Grignard reagents. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction of an organomagnesium halide with the electrophilic carbonyl carbon leads to the formation of a tertiary alcohol after acidic workup. wikipedia.orgnih.govmasterorganicchemistry.com This provides a direct method for introducing alkyl or aryl substituents at the 9-position and transforming the carbonyl into a hydroxyl group.

| Reaction Type | Reagent(s) | Product Type | Mechanism |

| Halogenation | POCl₃ | 9-Chloroacridine | Nucleophilic attack by oxygen on phosphorus, followed by elimination. |

| Grignard Addition | R-MgX, then H₃O⁺ | 9-Alkyl/Aryl-9-hydroxy-9,10-dihydroacridine | Nucleophilic addition of the organomagnesium reagent to the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com |

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-Ethoxy-9(10H)-acridinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to display characteristic signals that confirm the presence of the ethoxy group and the arrangement of protons on the acridinone (B8587238) core. The ethoxy group protons typically appear as a triplet and a quartet due to spin-spin coupling. The aromatic region of the spectrum would show a complex pattern of signals corresponding to the seven protons on the acridinone skeleton.

The electron-donating nature of the ethoxy group at the C-4 position influences the chemical shifts of the nearby aromatic protons, causing them to shift upfield (to a lower ppm value) compared to the unsubstituted 9(10H)-acridinone. The N-H proton of the acridinone ring is typically observed as a broad singlet at a downfield chemical shift, often in the range of 11-12 ppm, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₂-CH₃ | ~1.4 | Triplet |

| -O-CH₂-CH₃ | ~4.1 | Quartet |

| Aromatic Protons | 6.9 - 8.5 | Multiplets |

| N-H | ~11.5 | Broad Singlet |

Carbon-13 (¹³C) NMR for Core Skeleton Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, a total of 15 distinct signals are expected, corresponding to the 13 carbons of the acridinone core and the two carbons of the ethoxy group. The carbonyl carbon (C-9) is characteristically found at a downfield chemical shift, typically in the range of 175-180 ppm. hmdb.ca The presence of the ethoxy group is confirmed by signals around 64 ppm (-O-CH₂) and 15 ppm (-CH₃). The substitution at C-4 by the oxygen of the ethoxy group causes a significant downfield shift for this carbon due to the deshielding effect of the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ | ~15 |

| -O-C H₂-CH₃ | ~64 |

| Aromatic & Alkene Carbons | 115 - 150 |

| C-9 (C=O) | ~178 |

Two-Dimensional (2D) NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would clearly show the coupling between the methylene (B1212753) and methyl protons of the ethoxy group and help to trace the connectivity of adjacent protons within the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. sdsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of acridinone derivatives is characterized by strong absorptions in the UV and visible regions, arising from π-π* transitions within the conjugated aromatic system. rsc.org The spectrum for 9(10H)-acridinone typically shows several absorption bands. The introduction of an electron-donating ethoxy group at the C-4 position is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the chromophore's conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Acridine (B1665455) derivatives generally exhibit significant absorption in the 350-450 nm range. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Expected λmax (nm) |

| π → π | ~255 |

| π → π | ~390 |

| π → π* | ~410 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands that confirm its structure.

N-H Stretch: A broad absorption band is expected in the region of 3300-3100 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amine within the acridinone ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (ketone) group at C-9 is expected around 1610-1640 cm⁻¹. The exact position is influenced by conjugation and potential hydrogen bonding.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O-C ether linkage of the ethoxy group is expected to show a strong, characteristic stretching band in the 1250-1200 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3100 (broad) |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H | Stretch | ~2980 - 2850 |

| C=O (Amide/Ketone) | Stretch | ~1640 - 1610 (strong) |

| C=C (Aromatic) | Stretch | ~1600 - 1450 |

| C-O (Ether) | Stretch | ~1250 - 1200 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high accuracy. This allows for the calculation of its elemental composition, providing definitive proof of the molecular formula. For this compound, with the molecular formula C₁₅H₁₃NO₂, the calculated monoisotopic mass can be compared to the experimentally measured value. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion ([M+H]⁺ or [M-H]⁻).

Table 5: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Calculated Exact Mass | 239.09463 |

| Expected [M+H]⁺ ion | 240.10191 |

| Expected [M+Na]⁺ ion | 262.08385 |

This high-accuracy mass measurement is a critical component in the unequivocal identification of the compound.

Chromatographic Methods in Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and separation of acridinone derivatives. The inherent aromatic, planar structure of the acridinone core lends itself well to reversed-phase (RP) chromatography, which is the most common mode of separation for these compounds.

Methodologies for the parent compound, 9(10H)-acridinone, and its derivatives typically employ C18 stationary phases. researchgate.net These nonpolar columns facilitate separation based on the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and reproducibility. sielc.com For instance, a gradient elution using methanol in water has been successfully developed for the determination of 9(10H)-acridone. researchgate.net Capillary liquid chromatography has also proven effective for the separation of acridine derivatives, utilizing binary mobile phases with high acetonitrile content (90%) against either water or an acetate (B1210297) buffer. chemicke-listy.cz

For preparative purposes, to isolate impurities or the main compound, these liquid chromatography methods are scalable. sielc.com Beyond analytical HPLC, column chromatography using silica (B1680970) gel with solvent systems like ethyl acetate-hexane or petroleum ether-ethyl acetate is frequently used for the purification of synthesized acridone (B373769) derivatives. acs.orgjocpr.com

The detection of acridinones in HPLC analysis is often accomplished using UV-Vis detectors, leveraging the strong chromophore of the tricyclic system. However, for enhanced sensitivity and selectivity, fluorescence detection is particularly well-suited due to the inherent luminescent properties of the acridinone scaffold. researchgate.net

Below is an interactive table summarizing typical HPLC conditions used for the analysis of the core acridinone structure, which are applicable for assessing the purity of this compound.

| Parameter | Typical Condition | Reference Compound(s) | Source |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 | 9(10H)-Acridinone, Acridine thio derivatives | researchgate.netchemicke-listy.cz |

| Mobile Phase (Organic) | Acetonitrile (MeCN) or Methanol (MeOH) | 9(10H)-Acridinone | researchgate.netsielc.com |

| Mobile Phase (Aqueous) | Water or Acetate Buffer (e.g., pH 3.5) | 9(10H)-Acridinone, Acridine thio derivatives | sielc.comchemicke-listy.cz |

| Elution Mode | Gradient or Isocratic | 9(10H)-Acridinone | researchgate.net |

| Detection | Fluorescence (preferred), UV-Vis | 9(10H)-Acridinone | researchgate.net |

Fluorescence Spectroscopy for Luminescent Properties

The acridinone scaffold is renowned for its significant and often striking photophysical properties. researchgate.net Derivatives of 9(10H)-acridinone are characteristically fluorescent compounds, a quality that is central to their application in various technological fields, including the development of luminescent probes and materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Acridone derivatives typically exhibit strong absorption in the near-UV range, generally between 325 and 420 nm, which corresponds to π-π* electronic transitions within the tricyclic aromatic system. nih.govresearchgate.net This absorption profile makes them suitable for excitation with common light sources, such as 405 nm LEDs. nih.gov Following excitation, these molecules display strong fluorescence. The parent 9(10H)-acridinone, for example, has been analyzed using an excitation wavelength of 395 nm, resulting in an emission maximum at 435 nm. researchgate.net

A key feature of the acridinone family is their high fluorescence quantum yields, which can exceed 0.5, and long fluorescence lifetimes, often greater than 10 nanoseconds. researchgate.net Some specialized derivatives have been engineered to achieve exceptionally high performance, with reported fluorescence quantum yields reaching up to 94.9%. rsc.org The photophysical properties, particularly fluorescence efficiency, can be sensitive to the molecular environment. For instance, the fluorescence of 9-(10H)-acridinone and its 4-methoxy derivative has been shown to vary with pH, indicating the potential for excited-state proton transfer reactions. nih.govfrontiersin.org The substitution pattern on the acridinone core plays a crucial role in tuning these luminescent properties. The presence of an electron-donating ethoxy group at the C4 position in this compound is expected to influence the intramolecular charge transfer characteristics, thereby modulating its specific absorption and emission wavelengths, quantum yield, and fluorescence lifetime compared to the unsubstituted parent compound.

The following interactive table summarizes key photophysical data for the parent acridinone and related derivatives, providing a reference for the expected luminescent properties of this compound.

| Compound | λmax (Absorption) | λmax (Emission) | Quantum Yield (ΦF) | Key Characteristics | Source |

|---|---|---|---|---|---|

| 9(10H)-Acridinone | ~395 nm | ~435 nm | > 0.5 | Strong, stable fluorescence. | researchgate.netresearchgate.net |

| N-Alkyl Acridone Derivatives | 375-395 nm | Not Specified | Not Specified | Good absorption compatible with near-UV LEDs. | nih.gov |

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | Not Specified | Not Specified | 0.949 (94.9%) | Exhibits thermally activated delayed fluorescence (TADF). | rsc.org |

| 4-Methoxy-9(10H)-acridone | Not Specified | Not Specified | pH-dependent | Fluorescence efficiency varies with pH. | nih.govfrontiersin.org |

Theoretical and Computational Chemistry in Acridinone Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the electronic distribution and inherent reactivity of compounds like 4-Ethoxy-9(10H)-acridinone.

Frontier Molecular Orbital Theory (FMOT) is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests high polarizability and greater chemical reactivity.

For the parent compound, acridin-9(10H)-one, DFT calculations have been used to determine these properties in the context of its potential as a corrosion inhibitor. researchgate.net These calculations provide a foundational understanding of the acridinone (B8587238) core. The introduction of an electron-donating ethoxy group at the C4 position in this compound is expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and thus modifying its reactivity profile compared to the unsubstituted acridinone.

From these frontier orbital energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

Below is a table of reactivity descriptors calculated for the parent acridin-9(10H)-one, which serves as a baseline for the acridinone scaffold. researchgate.net

| Descriptor | Symbol | Value (eV) for Acridin-9(10H)-one |

| Energy of HOMO | EHOMO | -6.21 |

| Energy of LUMO | ELUMO | -1.98 |

| Energy Gap (ΔE) | ΔE | 4.23 |

| Ionization Potential | I | 6.21 |

| Electron Affinity | A | 1.98 |

| Chemical Hardness | η | 2.115 |

| Softness | S | 0.236 |

Data derived from DFT calculations on the parent acridin-9(10H)-one molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show a strongly negative potential (red) around the carbonyl oxygen at the C9 position, highlighting it as a primary site for hydrogen bonding and electrophilic interaction. A positive potential (blue) would be anticipated around the N-H proton at the 10-position, indicating its role as a hydrogen bond donor. The ethoxy group at the C4 position, being electron-donating, would likely increase the electron density in its vicinity on the aromatic ring.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. These calculations provide activation energies and reaction energies, which help in understanding reaction kinetics and thermodynamics. While specific mechanistic studies involving the synthesis or reaction of this compound have not been detailed in the searched literature, this computational approach is fundamental for optimizing synthetic routes and understanding the reactivity of the acridinone scaffold in various chemical transformations.

Molecular Modeling and Docking Studies for Biological Target Interactions

The acridinone scaffold is a common feature in molecules with diverse biological activities, including anticancer and antimicrobial properties. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is crucial for rational drug design, helping to understand how a molecule like this compound might interact with a biological target at the atomic level.

Docking simulations calculate a binding score, which estimates the binding affinity between the ligand and the target. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. Although specific docking studies for this compound were not found, numerous studies on other acridone (B373769) derivatives have successfully used this method to explore their potential as inhibitors of enzymes or as DNA intercalating agents, guiding the synthesis of more potent analogues. nih.gov

Prediction of Spectroscopic Properties (e.g., Calculated NMR and UV-Vis Spectra)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net Studies on the parent 9-acridinone and its derivatives have shown a good correlation between theoretically predicted and experimentally measured chemical shifts. researchgate.net These calculations help in the unambiguous assignment of resonance signals in complex spectra and provide insights into how electronic structure influences the magnetic environment of each nucleus. For this compound, such calculations would be essential to assign the signals corresponding to the ethoxy group and to predict the electronic effect of this substituent on the chemical shifts of the aromatic protons and carbons. researchgate.netresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectra. redalyc.org This allows for the assignment of specific electronic transitions (e.g., π → π* or n → π*) to the observed absorption maxima. For acridinones, these calculations can explain how substitutions on the aromatic core affect the color and photophysical properties of the compound.

Solvent Effects in Computational Models

Most chemical and biological processes occur in solution, and the solvent can significantly influence molecular properties and reactivity. ucsb.edu Computational models must, therefore, account for solvent effects to achieve accurate predictions. There are two main approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This "reaction field" polarizes in response to the solute's charge distribution, capturing the bulk electrostatic effects of the solvent. This method is computationally efficient and widely used. ucsb.eduwikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. ucsb.edu This method can capture specific short-range interactions like hydrogen bonding, which are often crucial for accuracy. researchgate.net However, it is computationally much more demanding. Hybrid models that combine a few explicit solvent molecules with an implicit continuum are often used as a compromise. rsc.org

For a molecule like this compound, with its hydrogen-bond-donating N-H group and hydrogen-bond-accepting carbonyl and ether oxygens, accurately modeling solvent effects is critical for predicting properties like pKa, spectroscopic shifts, and reaction energetics. researchgate.netucsb.edu

Mechanistic Investigations of Acridinone Biological Interactions Excluding Clinical Studies

DNA Intercalation and Interaction Mechanisms

Acridinone (B8587238) derivatives are widely recognized for their ability to intercalate into DNA, a mechanism fundamental to their biological activity. nih.gov This interaction involves the insertion of the planar acridinone ring system between the base pairs of the DNA double helix. nih.gov Such intercalation is stabilized by π-π stacking interactions with the DNA bases and can lead to significant changes in the DNA's structural properties, ultimately interfering with processes like replication and transcription. nih.gov

Biophysical Studies of DNA Binding Affinity

Biophysical studies are crucial for quantifying the binding affinity between a compound and DNA. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry are often employed to determine binding constants (Kb). For various acridinone derivatives, these studies have demonstrated a range of binding affinities, often influenced by the nature and position of substituents on the acridinone core. nih.govncats.io For instance, studies on 2-nitroacridone derivatives have reported DNA-binding constants in the range of 0.49-1.92 × 10⁵ M⁻¹. Similarly, research on 2,4-dimethoxy acridones has also explored their DNA binding, highlighting the importance of substitution patterns. nih.gov

However, a specific binding constant or detailed thermodynamic profile for the interaction of 4-Ethoxy-9(10H)-acridinone with DNA has not been reported in the reviewed literature.

Influence of Substituents, including Ethoxy Groups, on DNA Intercalation

The nature of substituents on the acridinone ring plays a critical role in modulating DNA intercalation and binding affinity. nih.gov Electron-withdrawing groups, for example, can enhance the interaction. A study on 1,4-dimethoxy-9(10H)-acridinone derivatives, which are structurally similar to the compound of interest, investigated their DNA binding capabilities, suggesting that alkoxy groups at these positions are relevant for this biological activity. nih.govnih.gov It is plausible that an ethoxy group at the C4 position would similarly influence the electronic properties and steric profile of the molecule, thereby affecting its intercalation into DNA. However, without direct experimental evidence, the precise impact of the 4-ethoxy substituent remains speculative.

Enzyme Inhibition Studies and Mechanistic Elucidation

The biological effects of acridinone derivatives are often linked to their ability to inhibit key cellular enzymes. nih.govnih.gov

Topoisomerase Inhibition Mechanisms

Topoisomerases are enzymes that regulate the topology of DNA and are vital targets for anticancer drugs. nih.gov Acridinone derivatives have been shown to act as topoisomerase inhibitors. nih.gov They typically function by stabilizing the "cleavable complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme is covalently bound to the DNA. This stabilization prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, cell death. nih.gov Imidazoacridinones, for example, have been identified as potent inhibitors of topoisomerase II. nih.gov While it is anticipated that this compound might exhibit similar properties, specific studies detailing its mechanism of topoisomerase inhibition or providing IC₅₀ values are absent from the available literature.

Telomerase Inhibition Mechanisms

Telomerase, an enzyme responsible for maintaining telomere length, is another important target in cancer therapy, and its inhibition is a known mechanism for acridine (B1665455) derivatives. nih.govamanote.com Many acridine compounds are thought to inhibit telomerase by stabilizing G-quadruplex structures that can form in the G-rich telomeric DNA sequence. nih.govamanote.com This stabilization prevents telomerase from accessing and elongating the telomeres. While this is a general mechanism for the acridine class, no specific studies have been found that investigate the telomerase inhibitory activity or the mechanistic details for this compound.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Pathways

Acridine and acridinone derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com The inhibitory action generally involves the binding of the acridinone scaffold to the active site of these enzymes. Structure-activity relationship studies on various acridone (B373769) derivatives have shown that the nature and position of substituents can significantly affect the inhibitory potency and selectivity for AChE versus BChE. For instance, certain acridone glycosides have demonstrated selective inhibition of BChE. However, there is no specific data available on the inhibition constants (Ki) or the detailed inhibitory pathways of this compound against either acetylcholinesterase or butyrylcholinesterase.

Other Enzymatic Targets (e.g., Aromatase, Glycosyltransferase, HCV NS3 Helicase)

While the primary biological interactions of acridinone derivatives are often associated with DNA intercalation and topoisomerase inhibition, research has explored their effects on other enzymatic targets.

Aromatase and Glycosyltransferase: Currently, there is a lack of specific studies investigating the direct inhibitory activity of this compound on aromatase or glycosyltransferase enzymes. However, some research has indicated that certain acridone derivatives can influence glycosylation processes. For instance, one study on a novel acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride, demonstrated that it induced significant changes in the N-glycosylation of proteins on the cell membranes of leukemia cells. nih.gov This suggests an indirect effect on the glycosylation pathway, potentially through modulation of oligosaccharyltransferase subunit expression, rather than direct inhibition of glycosyltransferases. nih.gov

HCV NS3 Helicase: The hepatitis C virus (HCV) NS3 helicase is a crucial enzyme for viral replication, making it a viable target for antiviral drug development. nih.gov Several studies have identified acridone derivatives as inhibitors of this enzyme. The proposed mechanism of action for many of these acridone derivatives is not direct binding to the enzyme's active site, but rather intercalation into the double-stranded nucleic acid substrate (dsRNA or dsDNA). nih.govacs.org This interaction stabilizes the duplex, thereby obstructing the helicase's unwinding activity. nih.govacs.org A variety of acridone derivatives have demonstrated inhibitory activity against HCV NS3 helicase with IC50 values in the low micromolar range. nih.govnih.gov For example, a series of acridone-4-carboxylic acid derivatives showed IC50 values ranging from 1.5 to 20 µM. nih.gov Another study identified a thiazolpiperazinyl acridone derivative as an inhibitor of the helicase activity. nih.gov While these studies establish the potential of the acridone scaffold for targeting HCV NS3 helicase, specific inhibitory data for this compound is not currently available.

Mechanistic Insights into Cellular Interactions

Understanding how a compound interacts with and behaves within a cellular environment is fundamental to elucidating its mechanism of action. For this compound, while direct studies are limited, research on related acridone derivatives provides valuable insights into their cellular interactions.

Interaction with Biological Membranes

The ability of a compound to traverse cellular membranes is a critical first step for intracellular biological activity. The planar, lipophilic nature of the acridone core suggests a capacity to interact with and penetrate the lipid bilayer of cell membranes. The small molecular weight of acridone derivatives is a feature that facilitates this penetration. acs.org While specific biophysical studies on the interaction of this compound with model lipid bilayers are not extensively documented, the general characteristics of the acridone scaffold support a passive diffusion mechanism for cellular entry. The ethoxy group at the 4-position may further influence its lipophilicity and, consequently, its membrane permeability.

Cellular Uptake and Localization Studies (In Vitro)

In vitro studies using various cell lines have shown that acridone derivatives can be readily taken up by cells. The subcellular localization appears to be dependent on the specific substitution pattern of the acridone core. The inherent fluorescence of the acridone ring system is a valuable property that has been exploited in cellular imaging studies to track their uptake and distribution.

For example, studies on certain surfactant-like acridone derivatives have shown that they can be internalized by cells and, in some cases, exhibit aggregation-induced emission, appearing as fluorescent speckles within the cytoplasm and often accumulating in proximity to the nucleus. mdpi.com Other research on novel pyridyl acridones has also demonstrated their ability to enter cancer cells, with distribution observed around the nucleus, particularly in acidic environments within the cell. researchgate.net Furthermore, studies on acridine derivatives, a closely related class of compounds, have shown accumulation in mitochondria, suggesting that this organelle could also be a potential target for acridinone compounds. The specific localization of this compound has not been definitively determined and would require specific imaging studies.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activity

The biological activity of acridone derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. Structure-activity relationship (SAR) studies are therefore crucial for understanding the molecular features that govern their interactions with biological targets and for the rational design of more potent and selective agents. nih.govresearchgate.netresearchgate.netnih.gov

Positional and Electronic Effects of Substituents on Biological Recognition

The position of substituents on the acridone nucleus significantly influences the biological activity. The planar acridone ring system is a key feature for DNA intercalation, and substituents can modulate this interaction as well as confer specificity for other biological targets.

Research has shown that substitutions at various positions of the acridone core can have a profound impact on activity. For example, in a series of antiproliferative acridone derivatives, the orientation and spatial topology of substituents at the R3 position were found to make a greater contribution to the bioactivity than other positions. nih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, also play a critical role. These electronic effects can influence the strength of DNA binding and interactions with enzymatic targets. For instance, the introduction of different groups can alter the charge distribution of the aromatic system, affecting its ability to form favorable interactions within a binding pocket or between DNA base pairs.

Impact of Ethoxy Substitution on SAR

The presence of an ethoxy group, an alkoxy substituent, at the 4-position of the acridinone core in this compound is expected to influence its biological activity through several mechanisms. Alkoxy groups are known to be important pharmacophores that can affect the steric and electronic properties of a molecule. mdpi.com

The ethoxy group is generally considered to be an electron-donating group through resonance, which can increase the electron density of the aromatic system. This alteration in electronic properties can modulate the compound's interaction with biological targets. Furthermore, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in an enzyme's active site or with other biological molecules.

Applications in Advanced Chemical Systems and Materials Science Non Biological, Non Clinical

Development of Luminescent Probes and Photoluminescent Materials

The rigid, planar structure of the acridinone (B8587238) core is fundamental to its strong fluorescence, making it an excellent fluorophore for luminescent probes and materials. Acridine (B1665455) derivatives are well-established as fluorescent markers, and acridones, in particular, are noted for their potential in creating highly emissive materials mdpi.comnih.gov. The development of these materials leverages the inherent photophysical properties of the acridinone skeleton, which can be fine-tuned through chemical modification mdpi.com.

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for luminescent materials. A high quantum yield is desirable for bright, sensitive probes. For acridinone-based fluorophores, several design principles are employed to enhance this property. The goal is to maximize the rate of radiative decay (fluorescence) while minimizing non-radiative decay pathways rsc.org.

Key strategies include:

Molecular Rigidity: Increasing the rigidity of the molecular structure can reduce energy loss through vibrational relaxation, a non-radiative process. The inherent planarity of the acridinone ring contributes to its high quantum yield, and modifications that further restrict conformational freedom can enhance fluorescence rsc.org.

Donor-Acceptor (D-A) Architecture: Creating molecules with electron-donating and electron-accepting moieties can lead to efficient intramolecular charge transfer (ICT), which often results in high fluorescence quantum yields rsc.org. In the case of 4-Ethoxy-9(10H)-acridinone, the ethoxy group acts as an electron donor.

Suppression of Intermolecular Interactions: In the solid state or at high concentrations, aggregation-caused quenching can significantly reduce fluorescence. Strategies to prevent this include introducing bulky substituents to create steric hindrance or designing molecules that exhibit aggregation-induced emission (AIE) mdpi.comscut.edu.cn.

Solvent and Environmental Effects: The quantum yield of a fluorophore can be highly dependent on its environment, such as solvent polarity. Some acridone (B373769) derivatives exhibit enhanced fluorescence in nonpolar environments mdpi.com.

Table 1: Design Principles for Enhancing Fluorescence Quantum Yield in Acridinone Derivatives

| Design Principle | Mechanism | Desired Outcome |

|---|---|---|

| Increase Molecular Rigidity | Reduces non-radiative decay through vibrational relaxation. | Higher fluorescence efficiency rsc.org. |

| Introduce Donor-Acceptor Groups | Promotes efficient intramolecular charge transfer (ICT). | Enhanced quantum yield and tunable emission wavelengths rsc.org. |

| Inhibit π-π Stacking | Prevents aggregation-caused quenching in the solid state. | Maintains high emission in condensed phases scut.edu.cn. |

| Utilize Aggregation-Induced Emission (AIE) | Fluorophores become more emissive upon aggregation. | Bright fluorescence in solid-state materials and aggregates mdpi.com. |

The strong luminescence and environmental sensitivity of acridinone derivatives make them suitable for various non-biological imaging and sensing applications. As fluorescent probes, they can be used to detect specific analytes or changes in the chemical environment, such as polarity or pH, in industrial or research settings. For instance, acridone-based materials are being explored as emitters in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and stability rsc.orgacs.org. Their ability to function as optochemical sensors allows for the detection of metal ions in environmental samples, such as water semanticscholar.orgresearchgate.net.

Pigments and Dyes in Industrial and Research Contexts

The term "acridine" itself is derived from the acrid odor of the parent compound, but the derivatives have found significant use as dyes and pigments due to their strong light absorption and emission properties wikipedia.org. Acridine dyes were historically important, though their use has become more specialized wikipedia.org. The extended π-conjugated system of the acridinone structure is a chromophore, the part of a molecule responsible for its color.

The color and properties of acridinone-based dyes and pigments can be tuned by chemical modification of the acridinone core researchgate.netresearchgate.net. These compounds are part of the broader class of vat dyes or carbonyl pigments, which are known for their insolubility and good fastness properties, making them suitable for demanding applications where durability is required mdpi.com. In research contexts, the fluorescence of acridinone derivatives makes them useful as stains or labels in various analytical techniques, distinct from biological imaging researchgate.net.

Research on this compound in Corrosion Inhibition Remains an Unexplored Frontier

Despite extensive investigation into the broader family of acridine and acridinone derivatives for their potential in preventing metal corrosion, specific research focusing solely on the chemical compound this compound in this application is not publicly available.

While the core structure of acridin-9(10H)-one has been the subject of studies demonstrating its efficacy as a corrosion inhibitor, the influence of an ethoxy substituent at the 4-position has not been detailed in the existing scientific literature. Consequently, a comprehensive analysis of its corrosion inhibition mechanisms, including its adsorption characteristics on metal surfaces and the associated electrochemical and thermodynamic aspects, cannot be constructed at this time.

The parent compound, acridin-9(10H)-one, and other substituted acridines have shown promise in forming protective layers on metal surfaces, thereby mitigating corrosive processes. semanticscholar.orgnih.govelectrochemsci.org Studies on these related compounds have employed various techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to elucidate their inhibitive properties. electrochemsci.orgmrforum.com These investigations have often pointed to the adsorption of the organic molecules onto the metal surface as a key mechanism of protection, a process that can be characterized by different adsorption isotherms like the Langmuir model. semanticscholar.orgimist.ma

The effectiveness of such inhibitors is typically influenced by the electronic properties of their molecular structure, including the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in aromatic rings, which facilitate bonding to the metal surface. semanticscholar.orgelectrochemsci.org The nature and position of substituent groups on the acridine scaffold can significantly alter the electron density distribution and, consequently, the adsorption behavior and inhibition efficiency. rsc.orgresearchgate.netresearchgate.net For instance, the introduction of methyl, amino, or halogen groups has been explored in various studies, revealing a range of inhibitive performances. semanticscholar.orgrsc.orgresearchgate.net

However, without specific experimental data for this compound, any discussion on its performance as a corrosion inhibitor would be purely speculative. Detailed research, including electrochemical measurements and surface analysis, would be required to determine the specific mechanisms of action for this particular compound. Such studies would need to generate data to populate tables on its adsorption characteristics and the thermodynamic parameters governing its interaction with various metal surfaces.

Until such research is conducted and published, the potential of this compound in the field of advanced chemical systems and materials science for corrosion inhibition remains an open question for the scientific community.

Future Research Directions and Unexplored Avenues for 4 Ethoxy 9 10h Acridinone and Derivatives

Novel Synthetic Routes for Enhanced Yields and Selectivity

Traditional methods for the synthesis of acridone (B373769) derivatives can sometimes be limited by harsh reaction conditions, low yields, and a lack of regioselectivity. The development of novel synthetic strategies is paramount for the efficient and sustainable production of 4-ethoxy-9(10H)-acridinone and its analogues.

Future research should explore the application of modern synthetic techniques to overcome these limitations. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. The high temperatures and pressures achieved in microwave reactors can accelerate reactions that are sluggish under conventional heating. Investigating microwave-assisted protocols for the key cyclization and substitution steps in the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Furthermore, the development of novel catalytic systems could significantly improve the selectivity of the synthesis. Research into catalysts that can direct the ethoxy group to the desired position on the acridinone (B8587238) core with high precision would be highly valuable. This could involve exploring organometallic catalysts, biocatalysis, or novel heterogeneous catalysts that can be easily recovered and reused.

Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry and molecular modeling can significantly accelerate the discovery and optimization of novel this compound derivatives with desired biological activities. These in silico methods allow for the prediction of physicochemical properties, biological activities, and potential off-target effects, thereby reducing the time and cost associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of molecules with their biological activities. nih.govwisdomlib.org By developing robust QSAR models for a series of this compound analogues, researchers can identify key molecular descriptors that govern their therapeutic potential. nih.govwisdomlib.org These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Molecular docking simulations can provide valuable insights into the binding interactions between this compound derivatives and their biological targets. tandfonline.comnih.goviajpr.com By predicting the binding poses and affinities of these compounds within the active site of a protein, researchers can rationalize their biological activity and guide the design of new analogues with improved potency and selectivity. tandfonline.comnih.goviajpr.com For instance, docking studies could be employed to explore the interactions of this compound derivatives with DNA, topoisomerases, or other potential cancer-related targets. rsc.orgnih.gov

The application of Artificial Neural Networks (ANNs) and other machine learning algorithms represents a more advanced approach to predictive modeling. nih.gov ANNs can capture complex, non-linear relationships between molecular structure and biological activity, potentially leading to more accurate predictions than traditional QSAR models. nih.gov Training ANNs on large datasets of acridinone derivatives could enable the development of highly predictive models for a range of biological endpoints. nih.gov

| Computational Approach | Application in this compound Research | Potential Outcomes |

| QSAR | Correlating structural features with anticancer, antimicrobial, or other biological activities. | Identification of key molecular descriptors for activity; virtual screening of compound libraries. nih.govwisdomlib.org |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., DNA, enzymes). tandfonline.comnih.goviajpr.com | Rationalizing structure-activity relationships; guiding the design of more potent and selective inhibitors. tandfonline.comnih.goviajpr.com |

| Machine Learning (e.g., ANNs) | Developing predictive models for various biological activities and properties. nih.gov | More accurate prediction of activity; identification of novel lead compounds. nih.gov |

Discovery of New Mechanistic Biological Interactions

While the primary mechanism of action for many acridone derivatives is believed to be DNA intercalation and inhibition of topoisomerase enzymes, the full spectrum of their biological interactions is likely more complex and remains to be fully elucidated. rsc.orgnih.gov Future research should aim to uncover novel mechanistic pathways and identify new biological targets for this compound and its derivatives.

A key area of investigation is the potential for these compounds to interact with other cellular components beyond DNA. For example, studies on other acridine (B1665455) derivatives have suggested that they may also target telomerase and various protein kinases. nih.gov Investigating the inhibitory effects of this compound on these and other cancer-related enzymes could reveal new therapeutic opportunities.

Furthermore, the role of acridinone derivatives in modulating cellular signaling pathways is an important and underexplored area. Techniques such as proteomics and transcriptomics can be employed to identify changes in protein expression and gene regulation in response to treatment with this compound. This could uncover novel signaling cascades that are affected by the compound and provide a more comprehensive understanding of its mechanism of action.

The potential for this compound derivatives to overcome drug resistance mechanisms is another critical area of research. Some acridone analogues have shown the ability to inhibit P-glycoprotein, a key transporter involved in multidrug resistance. nih.gov Exploring whether this compound and its derivatives can act as chemosensitizers in combination with existing anticancer drugs could lead to more effective treatment strategies for resistant tumors. nih.gov

Exploration of Emerging Applications in Sensing and Materials Science

The unique photophysical properties of the acridone scaffold, particularly its inherent fluorescence, open up exciting possibilities for applications beyond the biomedical field. nih.govresearchgate.net Future research should explore the potential of this compound and its derivatives in the development of novel chemical sensors and advanced materials.

The fluorescence of acridone derivatives can be sensitive to their local environment, making them attractive candidates for the development of fluorescent chemosensors . By functionalizing the this compound core with specific recognition moieties, it may be possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. This could include sensors for metal ions, anions, or biologically important molecules. For example, a new fluorescent probe based on an acridone moiety has been reported for the sensing of nitric oxide. mdpi.com

In the field of materials science , acridone derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) . nih.govoled.com The high fluorescence quantum yields and thermal stability of some acridone-based compounds make them suitable as emitters or host materials in OLED devices. rsc.org Research into the synthesis and characterization of novel this compound derivatives with tailored electronic and photophysical properties could lead to the development of more efficient and stable OLEDs for display and lighting applications. nih.govrsc.org

The planar structure of the acridinone ring also suggests potential applications in the development of organic semiconductors . By modifying the substituents on the acridone core, it may be possible to tune the charge transport properties of these materials for use in organic field-effect transistors (OFETs) and other electronic devices.

| Application Area | Potential Role of this compound Derivatives | Desired Properties |

| Chemical Sensing | Fluorescent probes for the detection of specific analytes. mdpi.com | High fluorescence quantum yield, sensitivity and selectivity to the target analyte. |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host materials in the emissive layer. nih.govrsc.org | High thermal stability, appropriate energy levels, and efficient electroluminescence. nih.govrsc.org |

| Organic Electronics | Active components in organic field-effect transistors (OFETs). | Good charge carrier mobility and stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.